molecular formula C13H15NS B12887612 3-Ethyl-5,8-dimethylquinoline-2-thiol

3-Ethyl-5,8-dimethylquinoline-2-thiol

Cat. No.: B12887612
M. Wt: 217.33 g/mol
InChI Key: BKNKTQJFMZPDAW-UHFFFAOYSA-N
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Description

3-Ethyl-5,8-dimethylquinoline-2-thiol, registered under CAS Registry Number 604754-90-7, is an organic sulfur-containing compound with the molecular formula C13H15NS and a molecular weight of 217.33 g/mol . This quinoline-2-thiol derivative is characterized by calculated physical properties including a density of approximately 1.137 g/cm³, a boiling point of 309.5°C at 760 mmHg, and a flash point of about 141.0°C . The compound's structure, featuring the quinoline scaffold, is of significant interest in medicinal chemistry and materials science research. While specific biological activity data for this exact analogue is not fully detailed in available literature, structurally similar quinolinethiols are frequently investigated for their potential as key intermediates in the synthesis of pharmacologically active molecules and for their roles in materials applications . Researchers value this compound for exploring structure-activity relationships and developing novel substances with tailored properties. This product is labeled "For Research Use Only" (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

3-ethyl-5,8-dimethyl-1H-quinoline-2-thione

InChI

InChI=1S/C13H15NS/c1-4-10-7-11-8(2)5-6-9(3)12(11)14-13(10)15/h5-7H,4H2,1-3H3,(H,14,15)

InChI Key

BKNKTQJFMZPDAW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=CC(=C2NC1=S)C)C

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Analysis of 3 Ethyl 5,8 Dimethylquinoline 2 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of a molecule in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Interpretation

¹H NMR spectroscopy would provide information on the chemical environment of all hydrogen atoms in the 3-Ethyl-5,8-dimethylquinoline-2-thiol molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system, the protons of the two methyl groups at positions 5 and 8, and the methylene and methyl protons of the ethyl group at position 3. The integration of these signals would confirm the number of protons in each environment, and their splitting patterns (e.g., singlets, doublets, triplets, quartets) would reveal neighboring proton interactions, helping to piece together the molecular connectivity.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon environments. The spectrum would display separate peaks for each carbon atom in the quinoline core, the two methyl carbons, the ethyl group carbons, and the C-2 carbon bearing the thiol group. The chemical shifts of these signals would be indicative of their electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom).

A hypothetical data table for the ¹H and ¹³C NMR of this compound would look like this, with chemical shifts (δ) reported in parts per million (ppm):

Hypothetical ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
ValueTriplet3H-CH₂CH₃
ValueSinglet3H5-CH₃
ValueSinglet3H8-CH₃
ValueQuartet2H-CH₂ CH₃
ValueDoublet1HAromatic-H
ValueDoublet1HAromatic-H
ValueSinglet1HAromatic-H
ValueSinglet1HSH

Hypothetical ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
Value-CH₂CH₃
Value5-CH₃
Value8-CH₃
Value-CH₂ CH₃
ValuesAromatic/Quinoline Carbons
ValueC-S

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, showing a correlation between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively linking each proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for establishing the connectivity across the quinoline ring and confirming the positions of the ethyl and methyl substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to determine the three-dimensional conformation of the molecule in solution.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) for Functional Group Identification

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

S-H stretching of the thiol group, typically a weak band in the region of 2550-2600 cm⁻¹.

Aromatic C-H stretching above 3000 cm⁻¹.

Aliphatic C-H stretching from the ethyl and methyl groups, just below 3000 cm⁻¹.

C=C and C=N stretching vibrations from the quinoline ring in the 1450-1650 cm⁻¹ region.

C-H bending vibrations.

Raman spectroscopy would be particularly useful for observing the C=C, C=N, and C-S stretching vibrations, which often give strong Raman signals.

Hypothetical Vibrational Spectroscopy Data

Wavenumber (cm⁻¹)AssignmentTechnique
~3050Aromatic C-H StretchFTIR/Raman
~2970, 2870Aliphatic C-H StretchFTIR/Raman
~2570S-H StretchFTIR/Raman
~1610, 1570, 1500C=C/C=N Aromatic Ring StretchFTIR/Raman
~1460, 1380C-H Bend (Aliphatic)FTIR

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., ESI-MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Using a technique like Electrospray Ionization Mass Spectrometry (ESI-MS), one would expect to observe the protonated molecule [M+H]⁺. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula (C₁₃H₁₅NS).

Analysis of the fragmentation pattern would likely show the loss of small, stable fragments such as the ethyl group or the thiol group, providing further confirmation of the structure.

Hypothetical Mass Spectrometry Data

m/z ValueInterpretation
Calculated Exact Mass + 1.0078[M+H]⁺ (Protonated Molecule)
Fragment m/z valuesLoss of specific groups (e.g., -SH, -C₂H₅)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The quinoline ring system is a conjugated aromatic system, and as such, this compound would be expected to absorb UV light. The spectrum would likely show multiple absorption bands corresponding to π→π* transitions within the aromatic system. The position of the maximum absorbance (λ_max) would be characteristic of this specific substituted quinoline structure.

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding involving the thiol group, and crystal packing. This would unambiguously confirm the connectivity and stereochemistry of the molecule.

Other Advanced Spectroscopic Methods (e.g., Electron Spin Resonance)

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the experimental data for this compound, particularly concerning advanced spectroscopic methods like Electron Spin Resonance (ESR). ESR spectroscopy is a powerful technique for studying chemical species that have one or more unpaired electrons. For a molecule like this compound, ESR could provide valuable insights into its electronic structure if it were to exist in a radical form or as part of a paramagnetic complex. However, there are currently no published research articles detailing the ESR spectrum or any other advanced spectroscopic analysis of this specific compound.

The absence of such data in the public domain prevents a detailed discussion of its potential paramagnetic properties or the behavior of any associated radical species. While ESR studies have been conducted on various sulfur-containing heterocycles and quinoline derivatives, these findings cannot be extrapolated to this compound without direct experimental verification.

Due to the lack of available research, no data tables or detailed findings on the advanced spectroscopic properties of this compound can be presented. The scientific community has not yet published studies that would provide this information.

Computational and Theoretical Chemistry Investigations of 3 Ethyl 5,8 Dimethylquinoline 2 Thiol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and, by extension, its geometry and properties. For a novel compound like 3-Ethyl-5,8-dimethylquinoline-2-thiol, DFT studies would be the first step in characterizing its fundamental nature.

A critical initial step in the computational analysis of this compound would be the exploration of its potential tautomeric forms. The "-thiol" suffix suggests the presence of a sulfur-hydrogen bond, but this can exist in equilibrium with its "thione" tautomer, where the hydrogen is attached to the nitrogen atom of the quinoline (B57606) ring, and the sulfur is double-bonded to the carbon. Quantum mechanical calculations are essential to determine which tautomer is more stable. researchgate.net DFT calculations would be employed to optimize the geometry of both the thiol and thione forms, as well as any other significant conformers, to identify the lowest energy (most stable) structure.

The electronic properties and reactivity of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of the HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. A small energy gap typically suggests a more reactive molecule. DFT calculations would provide the energies and spatial distributions of these orbitals for this compound, offering predictions about its electrophilic and nucleophilic sites and its propensity to participate in chemical reactions.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data. By calculating these parameters and comparing them to experimentally obtained spectra, researchers can confirm the structure and identity of a synthesized compound. For this compound, DFT methods could be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts, the vibrational frequencies of its Infrared (IR) spectrum, and its electronic transitions in the Ultraviolet-Visible (UV-Vis) spectrum. The close agreement between theoretical and experimental spectra would provide strong evidence for the successful synthesis and characterization of the target molecule.

Reaction Pathway Modeling and Transition State Analysis for Organic Transformations

Understanding how a molecule is formed and how it transforms is fundamental to chemistry. Computational modeling can elucidate the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For a compound like this compound, theoretical calculations could be used to model its synthesis, perhaps via a Friedländer-type condensation or a related reaction, identifying the most likely reaction pathway and the structures and energies of any transition states. This information is invaluable for optimizing reaction conditions and improving yields.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations of this compound could reveal its conformational landscape, showing how the ethyl and methyl groups rotate and how the molecule flexes and moves. Furthermore, by including solvent molecules in the simulation, the effects of solvation on the molecule's structure and dynamics can be investigated, providing a more realistic picture of its behavior in solution. Such simulations are computationally intensive but offer a wealth of information that is not accessible from static calculations alone.

Quantum Chemical Descriptors and Theoretical Insights into Reactivity (e.g., pKa predictions)

Beyond FMO analysis, a range of other quantum chemical descriptors can be calculated to provide deeper insights into the reactivity of this compound. These can include parameters such as electronegativity, chemical hardness, and electrophilicity index, which help to quantify and predict the molecule's behavior in chemical reactions. A particularly useful prediction would be the molecule's pKa value, which indicates its acidity. Theoretical methods have been developed to calculate the pKa of thiols with reasonable accuracy, and this information would be crucial for understanding the molecule's behavior in different pH environments.

Coordination Chemistry of 3 Ethyl 5,8 Dimethylquinoline 2 Thiol As a Ligand

Ligand Properties and Potential Binding Modes of Quinoline-2-thiols

Quinoline-2-thiol (B7765226) and its derivatives, such as 3-Ethyl-5,8-dimethylquinoline-2-thiol, present as intriguing ligands for transition metal ions due to the presence of multiple donor atoms and the existence of tautomeric forms. These features allow for diverse coordination modes and the formation of stable chelate rings.

Role of Nitrogen and Sulfur Atoms in Chelation (N,S-chelates)

The fundamental chelating ability of quinoline-2-thiol derivatives stems from the presence of a soft sulfur donor atom and a borderline nitrogen donor atom within a rigid heterocyclic framework. This arrangement is highly conducive to the formation of stable five-membered chelate rings with metal ions. The nitrogen atom of the quinoline (B57606) ring and the exocyclic sulfur atom of the thiol group can coordinate simultaneously to a metal center, acting as a bidentate N,S-donor ligand. This chelation is a common and favored binding mode for this class of compounds, leading to the formation of thermodynamically stable metal complexes.

Thiol-Thione Tautomerism and Its Influence on Coordination

A critical aspect of the chemistry of 2-mercaptoquinolines is their existence in a tautomeric equilibrium between the thiol and thione forms. In the solid state and in solution, the thione form (quinoline-2(1H)-thione) is generally the predominant tautomer. Quantum mechanical calculations have predicted the thione to be the major tautomer, a finding that has been confirmed by absorption spectra.

This tautomerism has a profound influence on the coordination behavior of the ligand. Coordination to a metal ion can occur via the neutral thione form, where the sulfur atom acts as the donor. More commonly, the ligand undergoes deprotonation of the thiol proton upon reaction with a metal salt, leading to the formation of a thiolate. In this anionic form, both the nitrogen and the sulfur atoms are available for coordination, facilitating the formation of N,S-chelated complexes. The deprotonation is often influenced by the reaction conditions, such as the pH and the nature of the metal precursor.

Synthesis and Characterization of Metal Complexes of this compound

While specific studies on the synthesis and characterization of metal complexes exclusively with this compound are not extensively detailed in the available literature, the general synthetic routes and characterization techniques for complexes of substituted quinoline-2-thiols can be described.

Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II), Mn(II), Fe(III), Cr(III))

Derivatives of quinoline-2-thiol have been shown to form stable complexes with a wide range of transition metals. For instance, copper(II) and nickel(II) complexes of quinoline-2-carboxaldehyde thiosemicarbazones have been synthesized and characterized. In these complexes, the quinoline nitrogen, the imine nitrogen, and the thione sulfur act as donor atoms. It is highly probable that this compound would form stable complexes with divalent metal ions such as Cu(II), Ni(II), Co(II), Zn(II), and Mn(II), as well as with trivalent ions like Fe(III) and Cr(III). The ethyl and dimethyl substituents on the quinoline ring are expected to enhance the lipophilicity of the ligand and its corresponding metal complexes.

Synthesis Protocols for Mono- and Polynuclear Complexes

The synthesis of metal complexes with quinoline-2-thiol ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

For the synthesis of mononuclear complexes , a common method involves the reaction of the ligand with a metal salt in a 1:1 or 2:1 molar ratio. The choice of solvent depends on the solubility of the reactants, with alcohols like ethanol or methanol being frequently used. The reaction is often carried out at elevated temperatures to ensure completion.

The formation of polynuclear complexes can be favored by adjusting the stoichiometry of the reactants, using metal salts with weakly coordinating anions, or by employing specific reaction conditions that promote bridging of the ligand between multiple metal centers. The sulfur atom of the thiolate group has the potential to act as a bridging atom, connecting two or more metal ions.

Structural Analysis of Coordination Compounds

The definitive structural elucidation of metal complexes of this compound would rely on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Can provide evidence of coordination by observing shifts in the vibrational frequencies of the C=S and C=N bonds of the quinoline ring upon complexation. The disappearance of the S-H stretching vibration would indicate deprotonation and coordination as a thiolate.

UV-Visible Spectroscopy: Can give insights into the electronic environment of the metal ion and the ligand-to-metal charge transfer transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can be used to determine the structure of the complex in solution.

While detailed structural data for complexes of this compound are not available, related structures of metal complexes with other heterocyclic thiols have been reported, showing various coordination geometries from tetrahedral to octahedral, depending on the metal ion and the stoichiometry of the complex.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes with this compound would be dictated by the identity of the central metal ion and the coordination geometry.

For instance, a d⁸ metal ion like Ni(II) could form either a diamagnetic square planar complex or a paramagnetic tetrahedral or octahedral complex. The choice of geometry would depend on the ligand field strength and steric factors. The presence of the soft sulfur donor would generally favor lower spin states.

Magnetic susceptibility measurements would be crucial in determining the number of unpaired electrons in the metal center and thus its spin state and oxidation state. For example, a Co(II) complex could be high-spin or low-spin depending on the ligand field environment, leading to significantly different magnetic moments.

Theoretical Studies of Metal-Ligand Interactions (e.g., DFT on complexes)

In the absence of experimental data, Density Functional Theory (DFT) calculations would be an invaluable tool to predict the properties of metal complexes of this compound. DFT could be employed to:

Optimize the geometries of the ligand and its potential metal complexes.

Calculate vibrational frequencies to aid in the interpretation of experimental IR spectra.

Predict electronic absorption spectra (using Time-Dependent DFT) to understand the nature of electronic transitions.

Analyze the molecular orbitals to describe the metal-ligand bonding in terms of covalent and electrostatic contributions.

Calculate magnetic properties, such as ESR parameters.

Such theoretical studies would provide a foundational understanding of the coordination behavior of this ligand and guide future experimental investigations.

Advanced Topics and Future Directions in 3 Ethyl 5,8 Dimethylquinoline 2 Thiol Research

Development of Novel and Sustainable Synthetic Routes for Quinoline-2-thiols

The synthesis of quinoline (B57606) scaffolds has traditionally relied on methods that often require harsh conditions and generate significant waste. nih.gov Modern research is focused on developing greener and more efficient synthetic pathways. researchgate.net

Green chemistry aims to design chemical processes that minimize environmental impact by reducing hazardous substances and improving reaction efficiency. ijpsjournal.com For quinoline-2-thiols, this involves a shift from conventional methods to more sustainable approaches like microwave-assisted synthesis, the use of environmentally benign catalysts, and solvent-free reactions. nih.govijpsjournal.comresearchgate.net These methodologies not only reduce the environmental footprint but can also lead to shorter reaction times and higher yields. researchgate.net The principles of green chemistry are pivotal in making the production of complex molecules like quinolines more sustainable. ijpsjournal.com

Table 1: Application of Green Chemistry Principles to Quinoline Synthesis

Green Chemistry Principle Application in Quinoline-2-thiol (B7765226) Synthesis Potential Benefits
Waste Prevention Utilizing one-pot or multicomponent reactions to reduce intermediate isolation steps. researchgate.net Reduced solvent use, lower material loss, and simplified purification.
Atom Economy Designing reactions, such as the Friedländer synthesis, to maximize the incorporation of starting material atoms into the final product. ijpsjournal.com Higher efficiency and less byproduct formation.
Less Hazardous Synthesis Replacing toxic solvents and strong acids (used in classical methods like Skraup synthesis) with greener alternatives like water or ionic liquids, or employing solvent-free conditions. ijpsjournal.comnih.gov Improved safety profile and reduced environmental pollution.

| Energy Efficiency | Employing energy-efficient techniques such as microwave irradiation, which can significantly shorten reaction times compared to conventional heating. nih.govresearchgate.net | Lower energy consumption and faster synthesis. |

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis for producing quinoline derivatives. mdpi.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. nih.govnih.gov This technology is particularly beneficial for enhancing safety, improving reproducibility, and enabling scalability. nih.gov The synthesis of quinolines, including complex substituted variants, has been successfully demonstrated using continuous-flow setups, sometimes coupled with photochemical methods to achieve high efficiency and throughput. researchgate.netvapourtec.com

Table 2: Comparison of Batch vs. Flow Chemistry for Quinoline-2-thiol Synthesis

Feature Batch Processing Flow Chemistry
Scalability Challenging; often requires re-optimization of conditions. Linear and more predictable scalability. vapourtec.com
Safety Higher risk due to large volumes of reagents and potential for thermal runaways. Inherently safer due to small reaction volumes and superior heat transfer. mdpi.com
Control Less precise control over mixing and temperature gradients. Precise control over residence time, temperature, and stoichiometry. nih.gov
Reproducibility Can vary between batches. High reproducibility and consistency.

| Multi-step Synthesis | Requires isolation and purification of intermediates. | Allows for "telescoping" of reaction steps without intermediate isolation. mdpi.com |

Exploration of Unconventional Reactivity and Transformations

Research into 3-Ethyl-5,8-dimethylquinoline-2-thiol is expanding to include the exploration of its less conventional reactivity. The thiol (-SH) group is a versatile functional handle that can participate in unique transformations. For instance, thiol-mediated cascade reactions have been developed to convert other heterocyclic systems, like indoles, into functionalized quinolines in a single, high-yielding process. researchgate.net Furthermore, the quinoline core, as a polyaromatic N-heterocycle, can be involved in novel C–H amination reactions by harnessing the reactivity of aromatic N-heterocyclic radicals, opening new avenues for derivatization. acs.org These advanced reactions allow for the construction of complex molecular architectures from relatively simple precursors.

Integration into Advanced Material Science Architectures (e.g., self-assembled monolayers)

The unique structure of this compound, featuring a planar aromatic system and a sulfur-containing functional group, makes it a promising candidate for applications in materials science. The thiol group can act as an anchor to bind the molecule to metal surfaces, such as gold, forming highly ordered self-assembled monolayers (SAMs). Such functionalized surfaces could be used in the development of novel sensors, molecular electronics, or corrosion-resistant coatings. The combination of the quinoline's optical properties and the thiol's surface-anchoring capability is particularly interesting. For example, quinoline-2-thiol derivatives have been investigated as fluorescent sensors. researchgate.net Thiol-yne click chemistry further expands the potential for incorporating such molecules into complex polymer networks and smart materials that respond to external stimuli.

Challenges and Opportunities in the Comprehensive Study of Polyaromatic N-Heterocycles

While polyaromatic N-heterocycles (PANHs) like quinolines are vital scaffolds in medicine and materials, their study presents several challenges. Synthesizing complex, multi-substituted derivatives with high regioselectivity can be difficult. rsc.org Furthermore, issues with solubility and the potential for aggregation can complicate both synthesis and application. researchgate.net

However, these challenges create significant opportunities. There is a growing need for robust and versatile synthetic methodologies that can be applied to a wide range of PANHs. mdpi.com The development of novel catalytic systems is crucial for achieving selective functionalization. mdpi.com Additionally, exploring the application of these heterocycles in new areas, such as in linkers for Proteolysis Targeting Chimeras (PROTACs) in drug discovery, represents a major frontier in the field. nih.gov

Predictive Modeling for Chemical Behavior and Derivatization Patterns

Computational chemistry is becoming an indispensable tool for accelerating research on quinoline derivatives. Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT), allow researchers to forecast the chemical behavior, reactivity, and potential biological activity of molecules like this compound before they are synthesized. nih.govmdpi.com

QSAR models can establish relationships between a molecule's structure and its properties, helping to design new derivatives with enhanced characteristics. nih.govresearchgate.net DFT calculations can provide deep insights into molecular structure, electronic properties, and reaction mechanisms, guiding the design of more efficient synthetic routes and predicting the most likely sites for further derivatization. mdpi.comresearchgate.net These in silico methods reduce the need for extensive trial-and-error experimentation, making the discovery and optimization process more efficient and cost-effective. researchgate.net

Table of Compounds Mentioned

Compound Name
This compound
Quinoline
Quinoline-2-thiol

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